

Pharmacological Profile of J-104129: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor.[1][2][3] Developed as a potential treatment for obstructive airway diseases, its pharmacological activity is centered on the relaxation of airway smooth muscle, leading to bronchodilation.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of **J-104129**, including its binding affinity, in vitro and in vivo efficacy, and the underlying signaling pathways. Detailed experimental methodologies, based on established protocols in the field, are provided to facilitate further research and development.

Introduction

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors that play crucial roles in regulating a wide range of physiological functions. The M3 subtype is predominantly expressed on smooth muscle cells, including those in the airways, and its activation by acetylcholine leads to bronchoconstriction. Consequently, M3 receptor antagonists are a cornerstone in the management of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. **J-104129**, identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, emerged from a class of 4-acetamidopiperidine derivatives designed for high selectivity for the M3 receptor over the M2 subtype.[2] This selectivity is critical, as M2 receptors are involved in regulating cardiac function, and their antagonism can lead to undesirable side effects.



Quantitative Pharmacological Data

The pharmacological activity of **J-104129** has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Receptor Binding Affinity of J-104129

Receptor Subtype	Species	Ki (nM)	Reference
Human M3	Human	4.2	[1][2]
Human M1	Human	19	[1]
Human M2	Human	490	[1][2]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Antagonism of J-104129

Tissue	Receptor	Species	KB (nM)	Reference
Trachea	M3	Rat	3.3	[1][2]
Right Atria	M2	Rat	170	[1]

KB (Equilibrium Dissociation Constant for an Antagonist): A measure of the potency of an antagonist in a functional assay. A lower KB value indicates a more potent antagonist.

Table 3: In Vivo Efficacy of J-104129

Assay	Species	Route of Administration	ED50 (mg/kg)	Reference
Acetylcholine- induced Bronchoconstricti on	Rat	Oral	0.58	[2]



ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.

Mechanism of Action and Signaling Pathway

J-104129 exerts its pharmacological effect by competitively blocking the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells. This antagonism prevents the activation of the downstream signaling cascade that leads to muscle contraction.

M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle

Activation of the M3 receptor by acetylcholine initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge formation between actin and myosin filaments and ultimately, smooth muscle contraction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response.





Figure 1. M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.

Experimental Protocols

The following protocols are representative of the methodologies used to characterize muscarinic receptor antagonists like **J-104129**. While the specific details for **J-104129** may vary, these provide a solid foundation for understanding the experimental basis of its pharmacological profile.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.



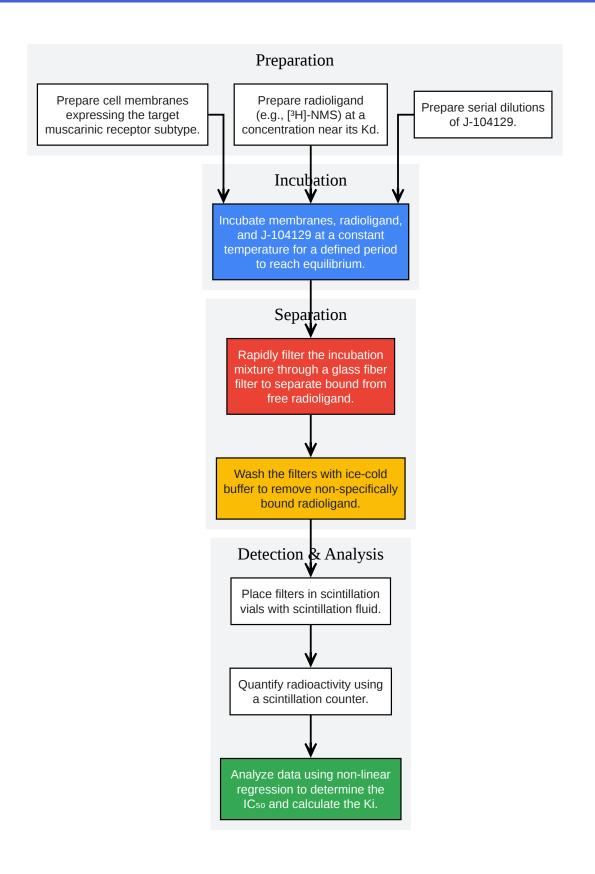


Figure 2. Experimental Workflow for Radioligand Binding Assay.





Isolated Rat Trachea Assay (for KB Determination)

This ex vivo functional assay assesses the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.



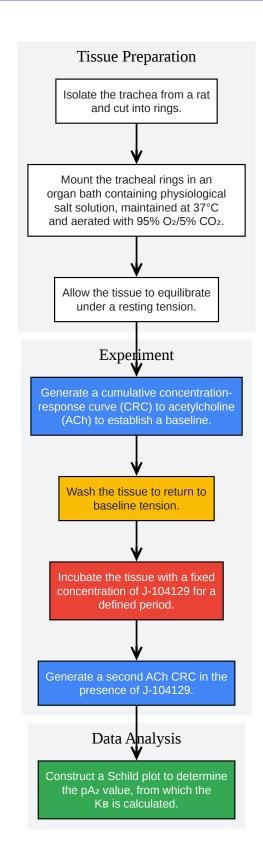


Figure 3. Experimental Workflow for Isolated Rat Trachea Assay.



In Vivo Bronchoconstriction Assay (for ED50 Determination)

This in vivo assay evaluates the efficacy of a compound in a living animal model.



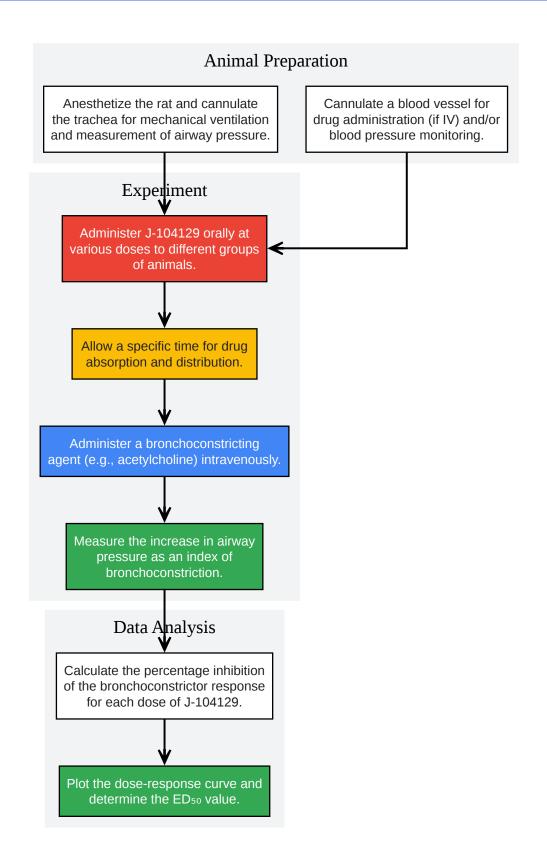


Figure 4. Experimental Workflow for In Vivo Bronchoconstriction Assay.



Conclusion

J-104129 is a potent and selective M3 muscarinic receptor antagonist with a clear mechanism of action in the airways. Its high affinity for the M3 receptor, coupled with its significant selectivity over the M2 receptor, translates to effective bronchodilation in preclinical models. The data presented in this guide underscore its potential as a therapeutic agent for obstructive airway diseases. The provided experimental frameworks offer a basis for further investigation into its pharmacological properties and clinical utility.

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